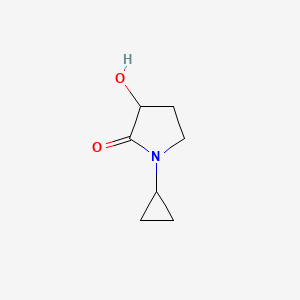

1-Cyclopropyl-3-hydroxypyrrolidin-2-one

Descripción

Propiedades

Fórmula molecular |

C7H11NO2 |

|---|---|

Peso molecular |

141.17 g/mol |

Nombre IUPAC |

1-cyclopropyl-3-hydroxypyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c9-6-3-4-8(7(6)10)5-1-2-5/h5-6,9H,1-4H2 |

Clave InChI |

UYGTZZSKKMIOCM-UHFFFAOYSA-N |

SMILES canónico |

C1CC1N2CCC(C2=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-hydroxypyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis and acidification to yield cyclopropanecarboxylic acid . This intermediate can then be further reacted to form the desired pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopropyl-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-3-hydroxypyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: It is explored for its potential therapeutic applications in drug development.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Cyclopropyl-3-hydroxypyrrolidin-2-one with key analogs based on molecular structure, physicochemical properties, hazards, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound* | C₇H₁₁NO₂ | 157.17 (calculated) | Cyclopropyl (C1), hydroxyl (C3) | Not available |

| 3-Amino-1-hydroxy-pyrrolidin-2-one | C₄H₈N₂O₂ | 116.12 | Hydroxyl (C1), amino (C3) | Not provided |

| (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | C₂₄H₂₃NO₂ | 357.44 | Trityloxymethyl (C5) | 105526-85-0 |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | Cyclopropyl (C1), amine (C3) | 936221-78-2 |

| 1-(3-Hydroxypropyl)pyrrolidin-2-one | C₇H₁₃NO₂ | 143.18 | 3-Hydroxypropyl (C1) | 566744 (PubChem) |

*Theoretical values for this compound are inferred from analogs.

Key Findings:

Structural Variations and Reactivity The cyclopropyl group in this compound introduces steric constraints and metabolic stability compared to linear substituents like the 3-hydroxypropyl group in 1-(3-Hydroxypropyl)pyrrolidin-2-one . Hydroxyl vs. Bulkier Substituents: The trityloxymethyl group in (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone significantly increases molecular weight (357.44 g/mol) and may reduce bioavailability compared to smaller substituents .

1-(3-Hydroxypropyl)pyrrolidin-2-one: Limited hazard data, but hydroxyl groups generally necessitate precautions against hygroscopicity and reactivity .

Applications and Functional Relevance Pharmaceutical Potential: Cyclopropyl-containing compounds like this compound are explored for their ability to enhance drug stability and target selectivity. For example, 1-Cyclopropylpyrrolidin-3-amine derivatives are intermediates in kinase inhibitors . Material Science: Pyrrolidinones with bulky substituents (e.g., trityloxymethyl) may serve as chiral auxiliaries or catalysts in asymmetric synthesis .

Actividad Biológica

1-Cyclopropyl-3-hydroxypyrrolidin-2-one (CAS No. 1896105-16-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a cyclopropyl group attached to a pyrrolidinone ring. Its molecular formula is , with a molecular weight of 141.2 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS No. | 1896105-16-0 |

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.2 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological processes. Preliminary studies suggest that it may exhibit antimicrobial and antiviral properties, potentially acting through the modulation of signaling pathways related to cellular stress responses and inflammation.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various derivatives of pyrrolidinones, including this compound, demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Antiviral Potential : Research exploring the antiviral properties of pyrrolidinone derivatives highlighted that this compound exhibited inhibitory effects against herpes simplex virus type 1 (HSV-1) in vitro. The compound was found to interfere with viral replication at concentrations ranging from 10 to 50 µM .

- Neuroprotective Effects : In a neuroprotection study, the compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that treatment with this compound reduced cell death by approximately 40% compared to untreated controls, suggesting its potential in neurodegenerative disease models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Hydroxy-pyrrolidin-2-one | Pyrrolidinone derivative | Mild antibacterial properties |

| 3-Methyl-pyrrolidine hydrochloride | Pyrrolidine derivative | Limited bioactivity |

| 1-(2,2,2-Trichloro-1-hydroxyethyl)-pyrrolidin-2-one | Halogenated pyrrolidine | Antiviral activity |

The unique cyclopropyl and hydroxyl functional groups in this compound contribute to its distinct biological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-3-hydroxypyrrolidin-2-one, and what key intermediates should be prioritized?

- Methodological Answer : Synthesis of pyrrolidinone derivatives often involves cyclization or functionalization of pre-existing pyrrolidinone scaffolds. For cyclopropyl-substituted analogs, consider:

- Step 1 : Introduce the cyclopropyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., using cyclopropylboronic acids).

- Step 2 : Hydroxylation at the 3-position can be achieved through oxidation of a protected alcohol or via Sharpless asymmetric dihydroxylation if stereoselectivity is required .

- Key Intermediates : 3-Hydroxypyrrolidin-2-one derivatives (e.g., 3-amino or 3-fluoro analogs) provide a scaffold for cyclopropane functionalization. Safety protocols for handling reactive intermediates (e.g., boronic acids) should align with SDS guidelines .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and hydroxyl group integration.

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

- HPLC-MS : To assess purity and detect trace impurities (e.g., unreacted starting materials) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/vapors using fume hoods .

- Storage : Keep in tightly sealed containers under inert gas (e.g., N) to prevent oxidation. Store in cool, dry conditions away from ignition sources .

- Spill Management : Use vacuum or damp cloths for containment; avoid aqueous cleanup to prevent unintended reactions .

Advanced Research Questions

Q. How can the stereoselective introduction of the cyclopropyl group be optimized in this compound synthesis?

- Methodological Answer :

- Chiral Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-catalyzed cyclopropanation) to control stereochemistry.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomerically pure products .

- Computational Modeling : DFT calculations can predict transition states and guide catalyst selection .

Q. What analytical strategies resolve contradictions in stereochemical outcomes reported for similar pyrrolidinone derivatives?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and simulated spectra.

- Dynamic NMR : Detects rotameric equilibria or conformational changes that may skew stereochemical assignments .

- Cross-Validation : Compare results across multiple techniques (e.g., optical rotation + X-ray) to confirm configurations .

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pK Prediction : Use software like MarvinSketch or SPARC to estimate hydroxyl group acidity.

- MD Simulations : Simulate degradation pathways (e.g., ring-opening under acidic conditions) using Gaussian or GROMACS .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile bonds .

Q. What methodologies address batch-to-batch variability in impurity profiles during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) to minimize side products.

- Advanced Purification : Use preparative HPLC or crystallization with solvents like ethyl acetate/hexane mixtures .

- Impurity Tracking : LC-MS/MS to identify and quantify impurities (e.g., residual cyclopropane precursors) .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 3-aminopyrrolidin-2-one) to estimate biodegradation and toxicity .

- QSAR Models : Predict bioaccumulation potential (log P) and persistence using EPI Suite or TEST software .

- Microcosm Studies : Conduct small-scale soil/water assays to measure degradation half-lives under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.